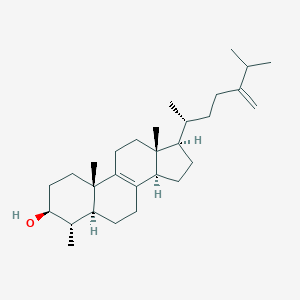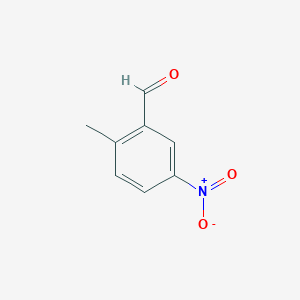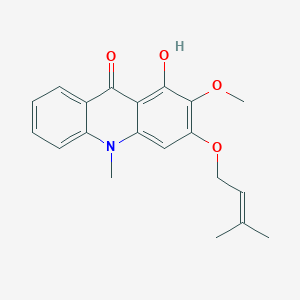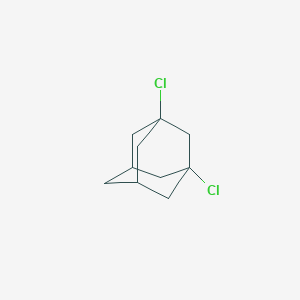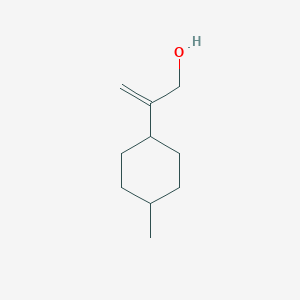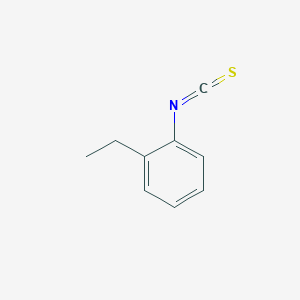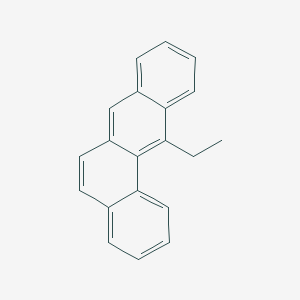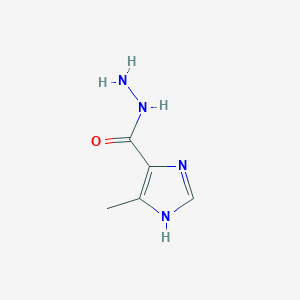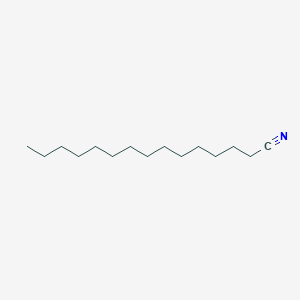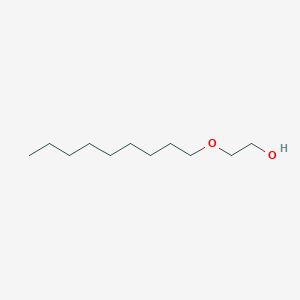
Ethanol, 2-(nonyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(nonyloxy)-, commonly known as nonanol, is a long-chain alcohol with the chemical formula C9H19OH. It is a colorless liquid with a mild, floral odor and is commonly used in the production of perfumes, flavors, and soaps. Nonanol has also been the subject of scientific research due to its potential applications in various fields, including biochemistry and physiology.
作用機序
Nonanol is thought to act as a surfactant, disrupting the lipid membranes of cells and altering their properties. It is also thought to interact with specific olfactory receptors in the nose, leading to the perception of its characteristic odor.
生化学的および生理学的効果
Nonanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to disrupt lipid membranes and alter the activity of membrane-bound proteins. In vivo studies have shown that nonanol can elicit a range of physiological responses, including changes in heart rate and blood pressure.
実験室実験の利点と制限
Nonanol has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers. It is also a well-characterized compound, with a range of established protocols for its use in various experiments. However, nonanol has some limitations as well. Its strong odor can make it difficult to work with, and its effects on biological systems can be variable and difficult to interpret.
将来の方向性
There are several potential future directions for research on nonanol. One area of interest is the development of new methods for synthesizing nonanol and related compounds, which could expand its potential applications. Another area of interest is the study of nonanol's effects on lipid membranes and membrane-bound proteins, which could lead to new insights into the structure and function of these important biological components. Finally, the use of nonanol as a tool for studying the olfactory system could provide new insights into the mechanisms of smell and the development of new odorants for use in perfumes and other applications.
合成法
Nonanol can be synthesized through the hydroformylation of 1-octene, which involves the reaction of 1-octene with carbon monoxide and hydrogen gas in the presence of a catalyst such as rhodium or cobalt. The resulting product is then hydrogenated to form nonanol.
科学的研究の応用
Nonanol has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a surfactant to study the properties of lipid membranes and their interactions with proteins. It has also been used as a solvent in the extraction and purification of proteins and DNA. In physiology, nonanol has been used as a tool to study the olfactory system, as it is a common odorant that activates a specific class of olfactory receptors.
特性
CAS番号 |
18913-04-7 |
|---|---|
製品名 |
Ethanol, 2-(nonyloxy)- |
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC名 |
2-nonoxyethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 |
InChIキー |
IVVIWWSNOHDUFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCO |
正規SMILES |
CCCCCCCCCOCCO |
ピクトグラム |
Corrosive; Irritant |
同義語 |
2-(nonyloxy)-Ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



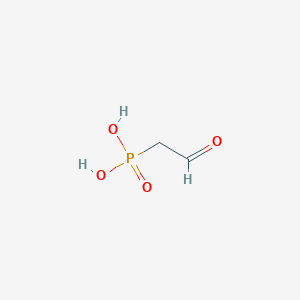
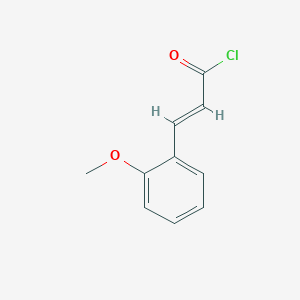
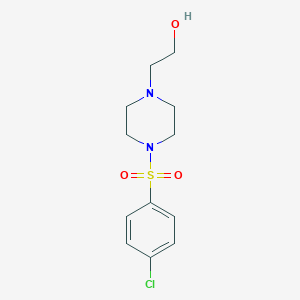
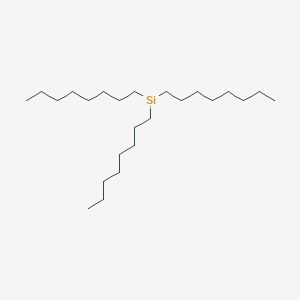
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
